3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
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Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C27H32N2O6 and its molecular weight is 480.561. The purity is usually 95%.
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Biological Activity
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid, often referred to by its systematic name, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features several functional groups that are significant in determining its biological activity. The presence of the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups suggests a design tailored for stability and potential bioactivity.
Molecular Formula: C₁₈H₃₁N₃O₄
Molecular Weight: 341.46 g/mol
CAS Number: 1211526-53-2
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its role in peptide synthesis.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data on Cancer Cell Lines
These findings suggest that the compound may be effective against certain types of cancer, warranting further investigation into its mechanism of action.
The proposed mechanism includes the inhibition of specific signaling pathways involved in cell survival. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the protection of amine groups and cyclization processes. The ability to modify the structure by changing protecting groups can lead to derivatives with enhanced biological properties.
Table 2: Synthesis Overview
Step Description | Yield (%) | Conditions |
---|---|---|
Protection of amines | 85 | DMF, RT |
Cyclization to form cyclopentane | 75 | Acidic conditions |
Deprotection to yield final product | 90 | TFA in DCM |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a promising lead for further drug development.
- Peptide Synthesis Applications : Research has shown that this compound can be utilized as a building block in peptide synthesis, particularly for constructing cyclic peptides which have enhanced stability and bioactivity.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-15-17-12-13-27(14-17,23(30)31)29-25(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCQIHLHHFMJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-23-5 |
Source
|
Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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